molecular formula C15H11Cl2F3N2OS B2791747 3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866143-16-0

3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No. B2791747
CAS RN: 866143-16-0
M. Wt: 395.22
InChI Key: KCTAVLMNFRVERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone, also known as AC-220, is a novel small molecule inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine-threonine kinase that plays an important role in multiple cellular processes, including glucose metabolism, cell proliferation, and cell differentiation. AC-220 has been studied extensively in the laboratory setting and has shown promising results in pre-clinical studies. This article will discuss the synthesis method of AC-220, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and its potential for future directions.

Scientific Research Applications

3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone has been studied for its potential applications in a number of scientific research areas. It has been used to investigate the role of GSK-3β in the regulation of glucose metabolism, cell proliferation, and cell differentiation. In addition, this compound has been used to study the effects of GSK-3β inhibition on neuronal development and synaptic plasticity. It has also been used to investigate the role of GSK-3β in the regulation of inflammation and the immune response.

Mechanism of Action

3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is a selective inhibitor of GSK-3β. It binds to the ATP-binding site of the enzyme, preventing ATP from binding and thus inhibiting its activity. This inhibition of GSK-3β leads to a decrease in the phosphorylation of its downstream targets, leading to changes in gene expression and cellular processes.
Biochemical and Physiological Effects
The inhibition of GSK-3β by this compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, improve glucose metabolism, and reduce cell proliferation and differentiation. It has also been shown to have a protective effect on neuronal development and synaptic plasticity.

Advantages and Limitations for Lab Experiments

3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone has several advantages for use in laboratory experiments. It is highly selective for GSK-3β, making it an ideal tool for studying the role of this enzyme in a variety of cellular processes. In addition, it is relatively easy to synthesize and is stable in a wide range of conditions. However, this compound can be toxic in high doses and may not be suitable for use in certain types of experiments.

Future Directions

The potential applications of 3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone are numerous, and there are a number of future directions that can be explored. These include further research into the role of GSK-3β in the regulation of glucose metabolism, cell proliferation, and cell differentiation. In addition, further research into the effects of GSK-3β inhibition on neuronal development and synaptic plasticity could lead to new treatments for neurological disorders. Finally, further research into the role of GSK-3β in the regulation of inflammation and the immune response could lead to new treatments for inflammatory and autoimmune diseases.

Synthesis Methods

The synthesis of 3-allyl-2-[(2,4-dichlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is based on a two-step reaction process. The first step involves the formation of an intermediate compound, 2-chloro-3-allyl-6-trifluoromethyl-4(3H)-pyrimidinone (CATP), by reacting 2-chloro-3-allyl-6-trifluoromethyl-4(3H)-pyrimidine with sodium hydroxide. The second step involves the reaction of CATP with 2,4-dichlorobenzylsulfanyl chloride, which yields the desired this compound product.

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-3-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2F3N2OS/c1-2-5-22-13(23)7-12(15(18,19)20)21-14(22)24-8-9-3-4-10(16)6-11(9)17/h2-4,6-7H,1,5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTAVLMNFRVERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=C(N=C1SCC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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